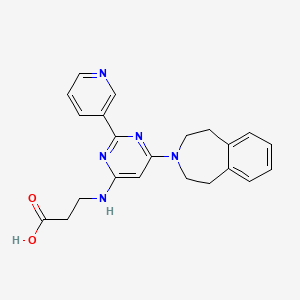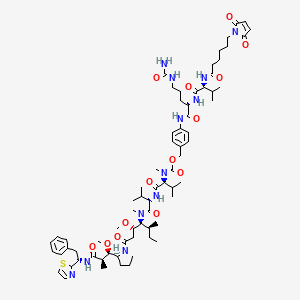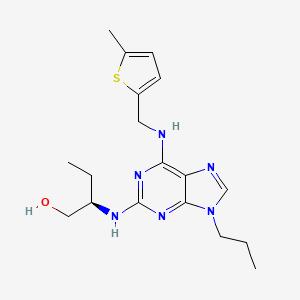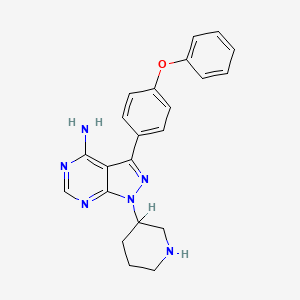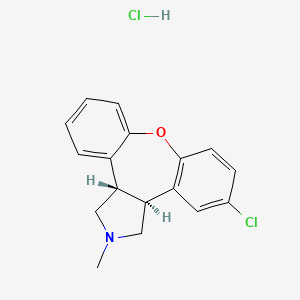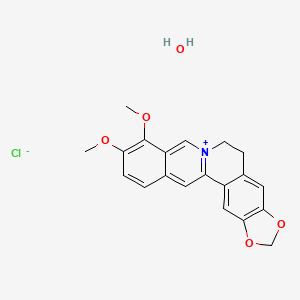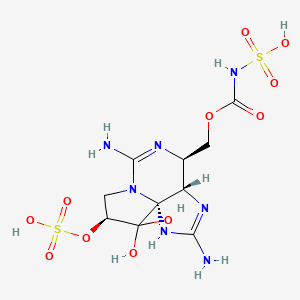
Gonyautoxin viii
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gonyautoxin VIII is a dinoflagellate toxin that is part of the group of saxitoxins, which are neurotoxins produced by certain species of marine dinoflagellates. These toxins are known for their role in causing paralytic shellfish poisoning, a serious and potentially fatal condition in humans who consume contaminated shellfish . This compound exhibits enhanced toxicity upon mild acid treatment and possesses a novel sulphonatocarbamoyl function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gonyautoxin VIII involves several steps, starting from simpler organic compounds. One of the known synthetic routes involves the use of L-serine methyl ester as a starting material. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The reaction conditions typically involve the use of aldehydes, guanidine, and various protecting groups to stabilize the intermediates .
Industrial Production Methods
Most of the available this compound is extracted from natural sources, specifically from marine dinoflagellates such as Alexandrium species .
Analyse Chemischer Reaktionen
Types of Reactions
Gonyautoxin VIII undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the molecule, potentially affecting its toxicity.
Reduction: Reduction reactions can modify the sulphonatocarbamoyl function, impacting the compound’s activity.
Substitution: Substitution reactions can replace specific functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mild acids for enhancing toxicity, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with altered toxicity profiles. These derivatives can be used to study the structure-activity relationship of the toxin and its effects on biological systems .
Wissenschaftliche Forschungsanwendungen
Gonyautoxin VIII has several scientific research applications, including:
Wirkmechanismus
Gonyautoxin VIII exerts its effects by blocking sodium channels in nerve cells, preventing the transmission of nerve impulses. This action leads to paralysis, which is the primary symptom of paralytic shellfish poisoning . The molecular targets of this compound include the voltage-gated sodium channels, and the pathways involved in its mechanism of action are related to the inhibition of sodium ion flow across nerve cell membranes .
Vergleich Mit ähnlichen Verbindungen
Gonyautoxin VIII is part of a group of similar toxic molecules known as saxitoxins. Other compounds in this group include:
Saxitoxin: Known for its high potency and similar mechanism of action.
Neosaxitoxin: Another potent neurotoxin with slight structural differences.
Decarbamoylsaxitoxin: A derivative with reduced toxicity compared to saxitoxin.
This compound is unique due to its novel sulphonatocarbamoyl function, which enhances its toxicity upon mild acid treatment . This feature distinguishes it from other saxitoxins and makes it a valuable compound for studying the effects of structural modifications on toxicity.
Eigenschaften
CAS-Nummer |
80226-62-6 |
|---|---|
Molekularformel |
C10H17N7O11S2 |
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid |
InChI |
InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
OKSSKVHGKYJNLL-UHFFFAOYSA-N |
SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Kanonische SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
Synonyme |
N-Sulfocarbamoylgonyautoxin 3; Toxin C2 from Protogonyaulax; Protogonyautoxin 2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




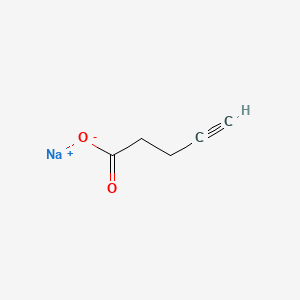


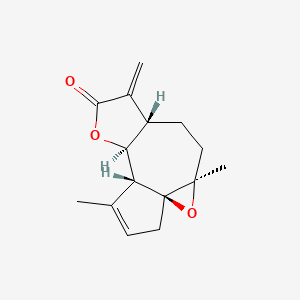
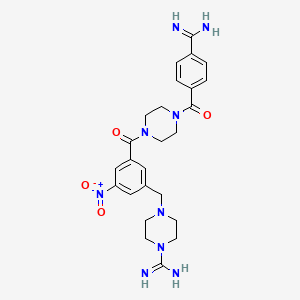
![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)
